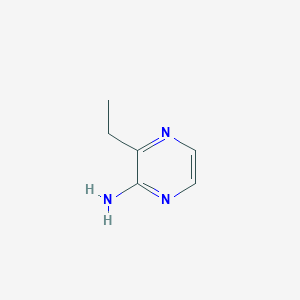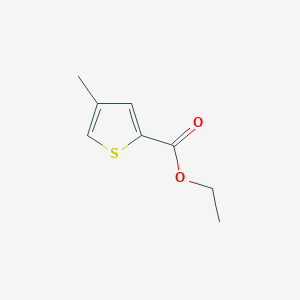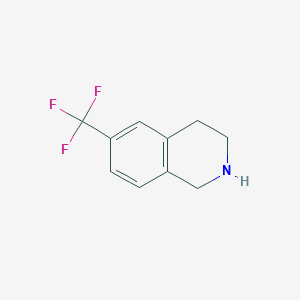
6-Fluoro-4-methoxyquinoline
概要
説明
6-Fluoro-4-methoxyquinoline is a chemical substance used in scientific research. It has a CAS Number of 61293-17-2 and a molecular weight of 177.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H8FNO . The InChI code for this compound is 1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.18 .科学的研究の応用
Synthesis and Drug Discovery
- Halogenated quinolines, including those derived from 6-fluoro-4-methoxyquinoline, are essential in antimicrobial drug discovery. The synthesis of these compounds, such as 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline, provides key building blocks for antibiotic development (Flagstad et al., 2014).
Fluorescence Applications
- 6-Methoxyquinoline exhibits strong fluorescence in a wide pH range, making it a potential candidate for biomedical analysis. Its fluorescence properties vary with pH, which can be used for calculating rates and equilibria of proton exchange in the excited state (Schulman et al., 1974).
- It also shows a time-dependent fluorescence shift in fluid ethanol solutions, which is valuable for studies in chemical physics (Ikeyama et al., 1983).
- The compound can serve as a sensor for detecting chloride ions in aqueous media due to its fluorescence quenching properties (Mehata & Tripathi, 2002).
Chemical Analysis and Probing
- In spectroscopic studies, 6-methoxyquinoline's solvatochromic shift of absorption and fluorescence spectra helps estimate dipole moments in different states, useful for understanding molecular properties (Varma et al., 2013).
- The compound's interaction with anionic sodium dodecylsulfate micelles has been studied, using its fluorescence sensitivity to probe different environments, which is significant in understanding surfactant behavior (Varma & Pant, 2016).
作用機序
Target of Action
It’s known that quinoline derivatives, which 6-fluoro-4-methoxyquinoline is a part of, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
A study has shown that a similar compound, 6-fluoro, 4-hydroxy, 2-methylquinoline, interacts with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological processes
Result of Action
It’s known that quinoline derivatives can have a wide range of biological activities
Safety and Hazards
生化学分析
Cellular Effects
Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
A study on a similar compound, 6-fluoro, 4-hydroxy, 2-methylquinoline, revealed a mix of static and dynamic fluorescence quenching mechanisms when interacting with titanium oxide nanoparticles
Dosage Effects in Animal Models
The effects of different dosages of 6-Fluoro-4-methoxyquinoline in animal models have not been reported in the literature. Studies on other quinolones have shown that dosage can significantly impact their effects , suggesting that similar studies on this compound could yield important insights.
Subcellular Localization
The subcellular localization of this compound is not known. Determining the subcellular localization of a compound can provide important insights into its function and activity. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
6-fluoro-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJDENBNMSTOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613278 | |
| Record name | 6-Fluoro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61293-17-2 | |
| Record name | 6-Fluoro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





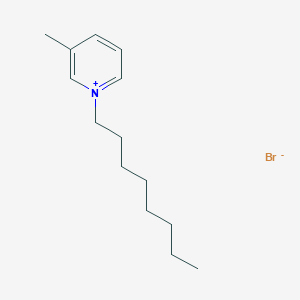
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)
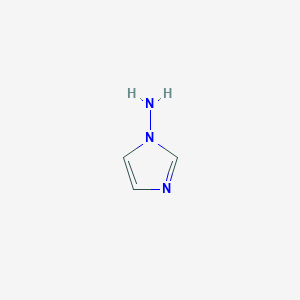
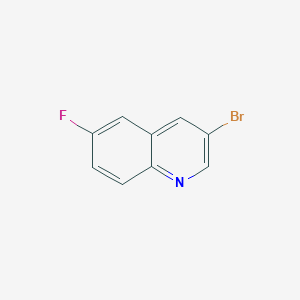

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)

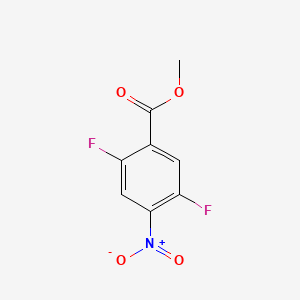
![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)
